molecular formula C32H30N2O5 B554768 Z-Gln(Trt)-OH CAS No. 132388-60-4

Z-Gln(Trt)-OH

Cat. No. B554768
M. Wt: 522.6 g/mol
InChI Key: MYOAIKMOWHPBQS-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Z-Gln(Trt)-OH has been adapted from a method in the literature . The process involves the use of trityl (Trt)–OH, Ac2O, and concentrated H2SO4 .


Molecular Structure Analysis

The IUPAC name for Z-Gln(Trt)-OH is N2-((benzyloxy)carbonyl)-N2-trityl-L-glutamine . The InChI code for the compound is 1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 .


Physical And Chemical Properties Analysis

Z-Gln(Trt)-OH is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .

Scientific Research Applications

1. Structure and Function in tRNA-Dependent Amidotransferases

Research by Wu et al. (2009) provides insights into the evolution and catalysis of tRNA-dependent amidotransferases, revealing how bacteria form Gln-tRNA(Gln) and Asn-tRNA(Asn) through the conversion of misacylated species catalyzed by GatCAB amidotransferase. This study contributes to our understanding of amino acid binding and activation in biochemical processes (Wu et al., 2009).

2. Photocatalytic CO2 Reduction

Wang et al. (2016) explored the design of Z-scheme photocatalysts, specifically BiOI/g-C3N4, for CO2 reduction. This research is significant in the field of renewable energy and environmental protection, demonstrating how specific chemical structures can enhance photocatalytic activity (Wang et al., 2016).

3. tRNA Synthesis and Crystallization

Perona et al. (1988) focused on the overproduction and purification of Escherichia coli tRNA(2Gln), using it for the crystallization of the glutaminyl-tRNA synthetase-tRNA(Gln) complex. This work aids in the detailed understanding of tRNA synthesis and its applications in molecular biology (Perona et al., 1988).

4. Synthesis of Derivatives for Biochemical Studies

Kemp and Stites (1988) developed a method for the preparation of derivatives of specific chemical compounds from Z-Gln-Glu(OH)2. This research is crucial for understanding the chemical and physical properties of such compounds in various biochemical applications (Kemp & Stites, 1988).

5. Aminoacyl-tRNA Synthetase Function

Gruic‐Sovulj et al. (2005) investigated the aminoacyl-tRNA synthetase, focusing on the generation of Gln-tRNAGln. This study provides insights into the mechanisms of amino acid activation and the role of tRNA in this process, which is fundamental to protein synthesis (Gruic‐Sovulj et al., 2005).

6. Infrared Spectra Analysis of Complexes

Boles et al. (2015) conducted experimental and theoretical investigations of infrared multiple photon dissociation spectra of glutamine complexes. This research aids in understanding the structural and functional properties of metal complexes in various chemical and biological processes (Boles et al., 2015).

Safety And Hazards

The safety information for Z-Gln(Trt)-OH can be found in its Material Safety Data Sheet (MSDS) . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449899
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gln(Trt)-OH

CAS RN

132388-60-4
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Auvin-Guette, E Frérot, J Coste, S Rebuffat, P Jouin… - Tetrahedron letters, 1993 - Elsevier
The steric hindered Aib-Aib-Aib tripeptide was synthesized in mild conditions, using PyBroP for the coupling of two Aib and Fmoc-Aib-NCA for the generation of the tripeptide, which was …
Number of citations: 32 www.sciencedirect.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
TK Oost, C Sukonpan, DH Rich - Peptides for the New …, 2000 - books.google.com
Neurotoxins produced by Clostridia are among the most potent toxins known. The toxins act like prodrugs in that they deliver metalloproteases inside cells. These proteases show an …
Number of citations: 4 books.google.com
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
A Crivello, C Nervi, R Gobetto, S Geninatti Crich… - JBIC Journal of …, 2009 - Springer
Sodium borocaptate (BSH) is widely used for boron neutron capture therapy (BNCT) of brain tumors. One drawback is the large uptake by the liver causing a decrease of its availability …
Number of citations: 13 link.springer.com
W Altherr, A Linden, H Heimgartner - Chemistry & biodiversity, 2007 - Wiley Online Library
The synthesis of a mixture of epimeric derivatives of the peptaibol trichotoxin A‐50 (G) is described. The ‘azirine/oxazolone method’ has been used as a superior method for the …
Number of citations: 32 onlinelibrary.wiley.com
T Oost, C Sukonpan, M Brewer, M Goodnough… - Peptide …, 2003 - Wiley Online Library
Botulinum toxin (BoNT) metalloproteases and related proteases are the most selective proteases known. X‐ray crystal structures suggest that the native enzymes exist in catalytically …
Number of citations: 32 onlinelibrary.wiley.com
H Heimgartner - Angewandte Chemie International Edition in …, 1991 - Wiley Online Library
The recent upswing in peptide chemistry has been accompanied by an increasing interest in nonproteinogenic amino acids. These include the α,α‐disubstituted glycines, the best …
Number of citations: 303 onlinelibrary.wiley.com
AB Hughes - 2011 - books.google.com
This is the fourth of five books in the Amino Acids, Peptides and Proteins in Organic Synthesis series. Closing a gap in the literature, this is the only series to cover this important topic in …
Number of citations: 12 books.google.com
R Machauer, H Waldmann - Chemistry–A European Journal, 2001 - Wiley Online Library
Lipid‐modified proteins play decisive roles in important biological processes such as signal transduction, organization of the cytoskeleton, and vesicular transport. Lipidated peptides …

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